molecular formula C18H17BrClN5O2 B2826894 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1052609-30-9

5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2826894
CAS No.: 1052609-30-9
M. Wt: 450.72
InChI Key: GJCWLEMWRRUXDZ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic chemical compound offered for non-human research and development purposes. This molecule features a complex structure incorporating benzamide, pyrazole, and dihydropyrimidinone moieties, a scaffold known to be of significant interest in medicinal chemistry and drug discovery. Compounds with similar structural features, such as chromenopyridine and pyrimidine derivatives, are frequently investigated for their diverse biological activities, which can include anticancer and antitumor properties . The presence of both pyrazole and pyrimidine rings in its architecture suggests potential for modulation of various enzymatic pathways, making it a valuable candidate for probing biochemical interactions and identifying novel therapeutic targets . This product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can inquire for detailed specifications, available pack sizes, and pricing.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN5O2/c1-4-12-10(3)21-18(23-16(12)26)25-15(7-9(2)24-25)22-17(27)13-8-11(19)5-6-14(13)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCWLEMWRRUXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step organic synthesis. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the pyrimidine moiety: The pyrimidine ring can be introduced via condensation reactions with suitable aldehydes or ketones.

    Bromination and chlorination: The benzamide core can be brominated and chlorinated using bromine and chlorine reagents under controlled conditions.

    Coupling reactions: The final compound can be obtained by coupling the pyrazole and pyrimidine moieties with the benzamide core using amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent selection, and process scaling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.

    Substitution: Halogen atoms (bromine and chlorine) on the benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit significant antimicrobial properties. For instance, studies on pyrimidine derivatives have shown promising results against various bacterial strains and fungi . The incorporation of the pyrazole moiety enhances the compound's efficacy against resistant strains.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research into similar compounds has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the importance of the pyrimidine scaffold in developing anticancer agents, suggesting that modifications can lead to enhanced potency .

Enzyme Inhibition

Compounds like this one have been investigated for their ability to inhibit specific enzymes involved in disease pathways. The structure–activity relationship studies indicate that modifications to the benzamide and heterocyclic portions can lead to improved inhibition of targets such as kinases and phosphodiesterases .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may offer neuroprotective benefits. Studies focusing on similar structures have reported protective effects against neurodegeneration, potentially making them candidates for treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrimidine derivatives for their antimicrobial activity against common pathogens. The results showed that modifications similar to those found in this compound resulted in compounds with minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several benzamide derivatives and tested their anticancer properties against various cell lines. One derivative exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. This study underscores the potential of benzamide modifications in developing new cancer therapeutics .

Case Study 3: Enzyme Inhibition

A series of pyrazole-based compounds were tested for their ability to inhibit phosphodiesterase enzymes. The results indicated that specific substitutions on the pyrazole ring significantly enhanced enzyme inhibition, providing insights into how structural variations can improve therapeutic effectiveness .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

3-Bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide (): Difference: Bromo substitution at the 3-position of the benzamide instead of the 5-position.

3-Chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide (): Difference: Pyrimidinone ring lacks the 4-methyl group and has an ethyl substituent at the 4-position instead of the 5-position. Impact: Reduced steric hindrance at the pyrimidinone ring could enhance solubility or alter intermolecular interactions in crystal packing .

Substituent Effects on Physicochemical Properties

Compound Name Benzamide Substituents Pyrimidinone Substituents Molecular Weight (g/mol)* Key Features
5-Bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide 5-Br, 2-Cl 5-Ethyl, 4-Methyl ~490.8 High steric bulk, potential for π-π stacking
3-Bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide 3-Br, H 5-Ethyl, 4-Methyl ~455.7 Altered halogen positioning may reduce polarity
3-Chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide 3-Cl, H 4-Ethyl, H ~416.9 Simplified pyrimidinone structure, lower hydrophobicity

*Molecular weights estimated based on structural formulae.

Spectroscopic and Crystallographic Characterization

  • NMR Analysis: The 1H-NMR and 13C-NMR techniques (as applied to analogous compounds in ) would reveal distinct shifts for bromo/chloro substituents and pyrimidinone methyl/ethyl groups, aiding in structural confirmation .
  • Crystallography : Software suites like SHELX and WinGX () are critical for resolving anisotropic displacement parameters and hydrogen bonding patterns, which differ between analogues due to substituent variations .

Lumping Strategy for Property Prediction

As per , compounds with similar scaffolds (e.g., benzamide-pyrazolyl-pyrimidinone hybrids) may be grouped to predict reactivity or environmental behavior. For instance, bromo/chloro analogues could exhibit comparable degradation pathways in ecological models .

Biological Activity

5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H17BrClN5O2
  • Molecular Weight : 450.7169 g/mol
  • CAS Number : 1052609-30-9
  • SMILES Notation : CCc1c(C)nc([nH]c1=O)n1nc(cc1NC(=O)c1cc(Br)ccc1Cl)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of dihydropyrimidines, including compounds similar to this compound, exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action :
    • Apoptosis Induction : Compounds have been found to trigger programmed cell death in various cancer cell lines such as A549 (lung adenocarcinoma), SW480 (colorectal cancer), and MCF7 (breast cancer). The IC50 values for these activities range from 2.3 to 176.5 µM, indicating varying potency against different cell lines .
    • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the S phase, further contributing to their anticancer efficacy .
  • Case Studies :
    • A specific derivative showed an IC50 value of 5.9 µM against A549 cells, significantly lower than that of standard chemotherapeutics like Cisplatin (IC50 = 15.37 µM) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar derivatives have been evaluated for antibacterial and antifungal activities, showing promising results against various pathogens .

Enzyme Inhibition

The biological investigations suggest that the compound may inhibit certain enzymes involved in disease processes. The substitution patterns on the pyrimidine ring influence the activity against specific targets, enhancing its therapeutic potential .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight how modifications in the molecular structure affect biological activity:

SubstituentEffect on Activity
Bromine at position 5Enhances anticancer activity
Chlorine at position 2Modulates enzyme inhibition
Ethyl and methyl groupsInfluence solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-bromo-2-chloro-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a substituted pyrimidine precursor (e.g., 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-amine) with a benzamide derivative. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane or DMF under nitrogen .
  • Heterocycle assembly : Cyclization of pyrazole intermediates via nucleophilic substitution, often requiring bases like triethylamine to deprotonate reactive sites .
  • Optimization : Reaction yields improve with controlled temperatures (0–5°C for exothermic steps) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for pyrimidine (δ ~6.5–8.5 ppm for aromatic protons), pyrazole (δ ~2.5–3.5 ppm for methyl groups), and benzamide (δ ~165–170 ppm for carbonyl in 13C) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize conditions (e.g., pH, temperature, cell lines) across studies. For enzyme assays, validate inhibition kinetics (Km/Vmax) using Michaelis-Menten plots .
  • Impurity effects : Re-test compounds after rigorous purification (preparative HPLC) to exclude confounding by synthetic byproducts .
  • Structural analogs : Compare activity with derivatives (e.g., replacing bromo with fluoro substituents) to isolate pharmacophore contributions .

Q. What strategies optimize large-scale synthesis while minimizing waste?

  • Methodological Answer :

  • Catalyst selection : Transition to heterogeneous catalysts (e.g., palladium on carbon for coupling steps) to improve recyclability .
  • Solvent systems : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and lower toxicity .
  • Process monitoring : Use in-line FTIR to track reaction progress and reduce over-reaction byproducts .

Q. How can environmental stability and degradation pathways of this compound be studied?

  • Methodological Answer :

  • Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the benzamide bond) .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic matrices; use QSAR models to predict reactive sites (e.g., bromine substituents as photolabile groups) .
  • Biotic transformation : Conduct soil microcosm studies with LC-HRMS to detect microbial metabolites .

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